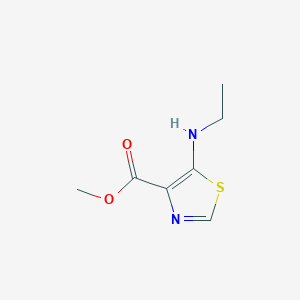

Methyl 5-(ethylamino)-1,3-thiazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(ethylamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-3-8-6-5(7(10)11-2)9-4-12-6/h4,8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLZPXRRJGOERJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(N=CS1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(ethylamino)-1,3-thiazole-4-carboxylate typically involves the reaction of ethylamine with a thiazole precursor. One common method involves the reaction of ethylamine with methyl 4-chloro-1,3-thiazole-5-carboxylate under reflux conditions in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(ethylamino)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Properties

Methyl 5-(ethylamino)-1,3-thiazole-4-carboxylate has demonstrated notable antimicrobial activity against a range of bacteria and fungi. Studies indicate that thiazole derivatives, including this compound, can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values suggest effective antimicrobial potential, making it a candidate for developing new antibiotics.

Anticancer Activity

Research has shown that this compound may inhibit cell proliferation in various cancer cell lines. In vitro studies have reported IC50 values indicating cytotoxic effects on cancer cells, suggesting its potential as an anticancer agent. For instance:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| A-431 (Epidermoid Carcinoma) | 1.98 | Induction of apoptosis |

| Jurkat (T-cell Leukemia) | 1.61 | Disruption of cell cycle progression |

These findings highlight the compound's potential for further development in cancer therapy.

Agricultural Chemicals

This compound serves as a critical building block in the synthesis of agrochemicals, including fungicides and herbicides. Its thiazole structure enhances biological activity, contributing to crop protection against pests and diseases. This application is vital for improving agricultural yields and food security.

Biochemical Research

The compound is utilized in biochemical studies to explore enzyme inhibition and metabolic pathways. It has been shown to interact with various enzymes involved in microbial metabolism, providing insights into cellular processes and potential therapeutic targets. For example:

- Enzyme Inhibition : The compound inhibits enzymes critical for bacterial cell wall synthesis, leading to antimicrobial effects.

- Cell Signaling Modulation : It influences signaling pathways related to inflammation and cancer progression.

Material Science

In material science, this compound can be incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength. This application is valuable in producing advanced materials with improved performance characteristics.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated significant activity with low toxicity towards mammalian cells. Treated macrophages showed increased nitric oxide production and structural changes in pathogens, highlighting effective leishmanicidal activity.

Case Study 2: Anticancer Potential

In a recent investigation using a multipolar spindle assay on DLD1 human colon cancer cells, treatment with thiazole-derived inhibitors resulted in increased multipolar mitoses without affecting non-cancerous cells. This selectivity underscores the compound's potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 5-(ethylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester

- Structure: This compound shares a thiazole core but differs in saturation (2,3-dihydrothiazole) and substituents. The ethylimino group at position 2 and additional ethyl group at position 3 create a bicyclic system, distinguishing it from the fully aromatic target compound .

- Synthesis : Synthesized via a one-pot reaction with high yield, emphasizing efficiency compared to multi-step syntheses required for other thiazoles. This method is advantageous for generating dihydrothiazole derivatives but may lack versatility for aromatic analogs .

Methyl 2-Amino-5-isopropyl-1,3-thiazole-4-carboxylate

- Structure: Features an amino group at position 2 and an isopropyl substituent at position 3.

- Crystallography: Monoclinic crystal system (P21/n) with a molecular weight of 200.26 g/mol. This contrasts with the target compound’s unknown crystal structure, suggesting differences in packing efficiency and physical properties .

2-Amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylate Methyl

Agrochemical Relevance

- Thiadiazole-Triazole Hybrids: Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate exhibits multi-heterocyclic architecture, enabling dual-action mechanisms (e.g., antifungal and insecticidal). The target compound’s simpler structure may limit its bioactivity spectrum but improve synthetic accessibility .

Biological Activity

Methyl 5-(ethylamino)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. This mechanism is crucial for developing new antibiotics to combat resistant strains.

- Anticancer Activity : It has been observed that thiazole derivatives can induce apoptosis in cancer cells by modulating pathways related to cell proliferation and survival. The presence of the thiazole ring enhances interactions with specific proteins involved in cancer progression .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Studies indicate that it exhibits significant effects against both Gram-positive and Gram-negative bacteria. The compound's IC50 values in various assays suggest its potential as a lead compound for antibiotic development.

| Microorganism | IC50 (μM) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 15.0 | |

| Candida albicans | 18.0 |

Anticancer Activity

Research has highlighted the anticancer potential of this compound through various in vitro studies. The compound has been tested against several cancer cell lines, demonstrating significant cytotoxicity.

| Cell Line | IC50 (μg/mL) | Reference |

|---|---|---|

| HepG2 (Liver Cancer) | 1.61 | |

| A549 (Lung Cancer) | 1.98 | |

| MCF7 (Breast Cancer) | 2.50 |

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial properties of various thiazole derivatives, including this compound. The results indicated strong activity against resistant bacterial strains, suggesting its potential as a new therapeutic agent.

- Cancer Cell Line Studies : In a series of experiments focusing on HepG2 and A549 cell lines, this compound was shown to induce apoptosis through activation of caspase pathways, highlighting its role in cancer therapeutics .

Q & A

Q. What are the established synthetic routes for Methyl 5-(ethylamino)-1,3-thiazole-4-carboxylate?

The synthesis typically involves cyclocondensation of ethyl acetoacetate with thiourea derivatives under basic conditions. For example, analogous thiazole carboxylates are synthesized via reactions between brominated esters and thiourea, followed by alkylation to introduce substituents like ethylamino groups . Key intermediates, such as Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate, are structurally characterized using X-ray crystallography (monoclinic, P2₁/n space group) to confirm regiochemistry .

Q. How is the purity and structural integrity of this compound validated?

Analytical methods include:

- HPLC for purity assessment (≥95% as standard for related compounds) .

- FTIR to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester).

- NMR (¹H/¹³C) to verify substitution patterns; for example, the ethylamino group shows characteristic triplet signals for CH₂ and a singlet for NH .

Q. What are the recommended storage conditions?

Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group. Stability studies on similar thiazole derivatives indicate degradation under prolonged exposure to humidity .

Advanced Research Questions

Q. How can computational methods optimize reaction yields for derivatives of this compound?

Density Functional Theory (DFT) calculations predict reaction pathways and transition states. For example, cyclocondensation reactions involving thiourea and α-bromo esters show energy barriers correlating with steric effects of substituents like ethylamino groups. Retrosynthetic analysis tools (e.g., AI-driven platforms) suggest one-step routes using precursors like ethyl 2-bromoacetate and N-ethylthiourea .

Q. What structural features influence its bioactivity in medicinal chemistry?

The ethylamino group enhances solubility and hydrogen-bonding potential, critical for interactions with biological targets. Analogous thiazole derivatives (e.g., 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide) exhibit antitumor and antiviral activity, suggesting the ethylamino-thiazole scaffold may serve as a pharmacophore .

Q. How can crystallographic data resolve contradictions in reported tautomeric forms?

Single-crystal X-ray diffraction (using SHELXL ) confirms the dominant tautomer. For Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate, the amino group at C5 adopts a planar geometry, ruling out enamine tautomerization . Similar analyses apply to ethylamino derivatives to validate electronic delocalization in the thiazole ring.

Q. What strategies mitigate competing side reactions during functionalization?

- Selective alkylation : Use protecting groups (e.g., Boc for amines) to avoid over-alkylation .

- Catalytic optimization : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) minimizes side products when modifying the thiazole ring .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for analogs—how to address them?

Variations arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) and powder XRD can identify polymorphs. For example, Methyl 5-amino-1,3-thiazole-4-carboxylate exhibits a melting point range of 145–148°C, with deviations linked to residual solvents .

Q. Conflicting bioactivity data in literature—what factors contribute?

Differences in assay conditions (e.g., cell lines, concentration ranges) and compound purity (e.g., residual DMF from synthesis) may skew results. Standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal bioassays (e.g., enzyme inhibition + cell viability) improve reproducibility .

Methodological Best Practices

Q. How to design a robust SAR study for this compound?

Q. What analytical techniques resolve spectral overlaps in NMR?

- 2D NMR (COSY, HSQC) assigns proton-carbon correlations, distinguishing ethylamino protons from thiazole ring signals .

- Variable-temperature NMR reduces signal broadening caused by dynamic processes (e.g., NH rotation) .

Open Research Challenges

Q. Can this compound serve as a precursor for photoactive materials?

The thiazole ring’s conjugated π-system and electron-rich ethylamino group suggest potential in organic semiconductors. Computational studies (TD-DFT) predict absorption maxima in the UV-vis range (~300–400 nm), but experimental validation is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.